2-(Chloromethyl)-4-methylquinoline
Overview
Description
“2-(Chloromethyl)-4-methylquinoline” is a chemical compound with the empirical formula C10H8ClN . It is a derivative of quinoline, a class of compounds that have been widely used in medicinal chemistry due to their diverse biological activities .
Physical and Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . The melting point ranges from 61.0 to 65.0 degrees Celsius .Scientific Research Applications
Halogenation Processes
2-(Chloromethyl)-4-methylquinoline has been studied in the context of halogenation processes. Kóródi (1991) examined the chlorination of methylquinolines, including this compound, using phosphorus pentachloride in chlorobenzenes, resulting in chloromethyl, dichloromethyl, or trichloromethyl groups depending on the reaction conditions (Kóródi, 1991).
Synthesis of Anticancer Agents
Li et al. (2010) highlighted the synthesis of novel 2-chloromethyl-4(3H)-quinazolinone derivatives as key intermediates in the creation of anticancer agents with 4-anilinoquinazoline scaffolds. This work underlines the relevance of this compound in developing potential cancer treatments (Li et al., 2010).
Microwave-assisted α-Halogenation
Xie and Li (2014) developed a methodology for the halogenation of 2-methylquinolines into 2-(chloromethyl)quinolines under microwave irradiation, achieving good yields and high selectivity (Xie & Li, 2014).
Reactions with Phosphoryl Chloride
Fukuda et al. (1977) studied the reactions of several anilides with phosphoryl chloride, producing derivatives including 2-chloromethyl-3-chloro-4-anilinoquinoline (Fukuda et al., 1977).
Synthesis and Spectroscopic Characterization
Patel and Patel (2017) synthesized a ligand involving 5-chloromethyl-8-hydroxyquinoline, which was then used to create metal complexes with pharmacological importance. This study illustrates the application of chloromethylated quinolines in creating biologically active compounds (Patel & Patel, 2017).
Antimicrobial Activities
Kim et al. (2014) explored the antimicrobial activities of 4-methylquinoline analogues, including 2-methyl-8-hydroxyquinoline, against foodborne bacteria. This research is crucial for developing natural preservatives and pharmaceuticals (Kim et al., 2014).
Solubility Analysis
Gu et al. (2020) focused on the solubility of 2-chloromethyl-4-methylquinazoline in various solvent systems, providing essential data for its application in different chemical processes (Gu et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-(chloromethyl)-4-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-8-6-9(7-12)13-11-5-3-2-4-10(8)11/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGYGKQYTPEOPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453820 | |
Record name | AGN-PC-0NF9R8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91348-86-6 | |
Record name | AGN-PC-0NF9R8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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